3-Chloro-6-methyl-4-pyridazinol
Overview
Description
3-Chloro-6-methylpyridazin-4-ol: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and a hydroxyl group at the fourth position on the pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazin-4-ol typically involves the chlorination of 6-methylpyridazin-4-ol. One common method is the reaction of 6-methylpyridazin-4-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: Industrial production of 3-Chloro-6-methylpyridazin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-6-methylpyridazin-4-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-methylpyridazin-4-ol.
Substitution: The chlorine atom in 3-Chloro-6-methylpyridazin-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), pyridine
Major Products:
Oxidation: 3-Chloro-6-methylpyridazin-4-one
Reduction: 6-Methylpyridazin-4-ol
Substitution: 3-Methoxy-6-methylpyridazin-4-ol
Scientific Research Applications
Chemistry: 3-Chloro-6-methylpyridazin-4-ol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology: In biological research, 3-Chloro-6-methylpyridazin-4-ol is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases .
Industry: In the agrochemical industry, 3-Chloro-6-methylpyridazin-4-ol is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives are employed to enhance crop protection and yield .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound can also interact with DNA or proteins, disrupting cellular processes and exerting antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 6-Chloro-3-methylpyridazin-4-ol
- 3-Chloro-6-methylpyridazine
- 3-Methoxy-6-methylpyridazin-4-ol
Comparison: 3-Chloro-6-methylpyridazin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 6-Chloro-3-methylpyridazin-4-ol lacks the hydroxyl group, which may affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-6-methyl-1H-pyridazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJDSVWNXQYOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945042 | |
Record name | 3-Chloro-6-methylpyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22390-52-9 | |
Record name | 4-Pyridazinol, 3-chloro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-6-methylpyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.